Ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate
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Overview
Description
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is an organic compound characterized by its ethyl, methoxyethoxy, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate typically involves the esterification of 4,5-bis(2-methoxyethoxy)-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The methoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and platinum oxide catalyst under room temperature and pressure conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 4,5-bis(2-methoxyethoxy)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is used in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor to compounds that inhibit epidermal growth factor receptor tyrosine kinase, thereby interfering with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: Similar structure but with the nitro group at the 2-position.
Ethyl 4,5-bis(2-methoxyethoxy)-3-aminobenzoate: Reduction product of the nitro compound.
Uniqueness
Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in synthesis and research .
Properties
Molecular Formula |
C15H21NO8 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate |
InChI |
InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-12(16(18)19)14(24-8-6-21-3)13(10-11)23-7-5-20-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
BGZTVZFNYDLGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)[N+](=O)[O-] |
Origin of Product |
United States |
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